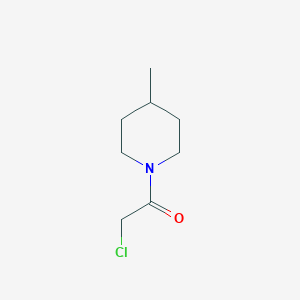

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

Description

The exact mass of the compound 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-7-2-4-10(5-3-7)8(11)6-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGYRQNLZDGOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399494 | |

| Record name | 2-chloro-1-(4-methylpiperidin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4593-20-8 | |

| Record name | 2-chloro-1-(4-methylpiperidin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(4-methylpiperidin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

Executive Summary

In the landscape of medicinal chemistry, 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (CAS 4593-20-8) serves as a high-value electrophilic building block. Characterized by a dual-reactivity profile—an amide backbone providing structural rigidity and an

This guide moves beyond basic catalog data to provide a rigorous, field-validated protocol for its synthesis, handling, and application in nucleophilic displacement reactions. We address the specific challenges of controlling exotherms during acylation and maximizing yield during the subsequent

Chemical Identity & Physicochemical Properties[1][2][3]

Before initiating synthesis, it is critical to verify the physicochemical constants that dictate solubility and handling requirements.

| Property | Value | Context for Application |

| CAS Number | 4593-20-8 | Unique Identifier |

| Molecular Formula | -- | |

| Molecular Weight | 175.66 g/mol | Calculation basis for stoichiometry |

| Appearance | Colorless to pale yellow oil/solid | Low melting point solid; often supercools to oil |

| Solubility | DCM, Chloroform, EtOAc, MeOH | Lipophilic; poor water solubility facilitates aqueous workup |

| Reactivity Class | Potent alkylating agent (Electrophile) |

Synthetic Architecture: Validated Production Protocol

The synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone relies on a Nucleophilic Acyl Substitution between 4-methylpiperidine and chloroacetyl chloride. While theoretically simple, the reaction is highly exothermic and prone to HCl generation, which can form intractable salts if not managed by a scavenger base.

The Reaction Scheme

Step-by-Step Protocol

Rationale: This protocol uses Dichloromethane (DCM) for its high volatility (easy removal) and excellent solvation of the organic reactants, while Triethylamine (TEA) acts as the proton scavenger.

Reagents:

-

Chloroacetyl chloride (1.1 equiv) – Excess ensures complete consumption of the amine.

-

Triethylamine (1.2 equiv) – Scavenges HCl to drive equilibrium.

-

DCM (Anhydrous, 10 volumes).

Workflow:

-

Preparation: Charge a reaction vessel with 4-Methylpiperidine and TEA in dry DCM under an inert atmosphere (

or Ar). -

Thermal Control: Cool the solution to 0–5°C using an ice/water bath. Critical: Higher temperatures promote side reactions and rapid exotherms.

-

Addition: Add Chloroacetyl chloride dropwise over 30–60 minutes. Maintain internal temperature

. -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Quench & Workup:

-

Quench with water to hydrolyze excess acid chloride.

-

Wash organic layer with 1M HCl (to remove unreacted amine/TEA).

-

Wash with sat.

(to neutralize acidity). -

Wash with Brine, dry over

.

-

-

Isolation: Concentrate in vacuo. The product typically requires no further purification if strict stoichiometry is maintained, but can be purified via silica flash chromatography (Hexane/EtOAc) if necessary.

Process Visualization (Workflow)

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 1: Operational workflow for the synthesis of CAS 4593-20-8, emphasizing thermal control and purification logic.

Mechanistic Principles & Reactivity

Understanding the electronic behavior of this molecule is essential for its downstream application. It operates as a bifunctional system.

-

Amide Resonance: The nitrogen lone pair donates into the carbonyl, reducing the electrophilicity of the carbonyl carbon. This makes the amide bond stable and resistant to hydrolysis under neutral conditions.

-

-Carbon Electrophilicity: The adjacent carbonyl group and the chlorine atom create a highly electrophilic

Downstream Application: Nucleophilic Displacement

The primary utility of CAS 4593-20-8 is to introduce the (4-methylpiperidin-1-yl)-2-oxoethyl motif onto other molecules.

Common nucleophiles include:

-

Secondary Amines: To form glycinamide derivatives (common in GPCR ligands).

-

Thiols: To form thioether linkages (used in peptidomimetics).

-

Phenols: To form aryloxy acetamides.

Figure 2: Mechanistic pathway for downstream functionalization via SN2 displacement.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that

-

Hazard Statements (Inferred/Standard for Class):

-

Handling Protocol:

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to alkylating potential), safety goggles, and lab coat.

-

Decontamination: Spills should be treated with dilute ammonia or amine solution to quench the alkylating capability before disposal.

-

References

-

Santa Cruz Biotechnology. 2-Chloro-1-(4-methyl-piperidin-1-yl)-ethanone (CAS 4593-20-8) Product Data. Retrieved from

-

PubChem.[1] Compound Summary: 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone (Analogous Structure/Reactivity). Retrieved from

-

Fisher Scientific. Safety Data Sheet: Alpha-Chloroacetamides General Handling. Retrieved from

-

BenchChem. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone (Chloroacetyl Chloride Methodology). Retrieved from

Sources

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone chemical properties

Technical Monograph: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

Executive Summary

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (CAS: 4593-20-8) is a specialized

Chemical Identity & Physicochemical Properties

This compound is characterized by the presence of a reactive alkyl chloride adjacent to a carbonyl group, activating the carbon-chlorine bond for nucleophilic attack.

Table 1: Chemical Identity and Physical Constants

| Property | Data |

| IUPAC Name | 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone |

| CAS Number | 4593-20-8 |

| Molecular Formula | |

| Molecular Weight | 175.66 g/mol |

| SMILES | CC1CCN(CC1)C(=O)CCl |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | ~276°C (760 mmHg) / ~115°C (3 Torr) [Predicted/Analog] |

| Density | 1.096 g/cm³ (Predicted) |

| Refractive Index | |

| Solubility | Soluble in DCM, CHCl₃, DMSO, Methanol; Insoluble in water |

Synthesis & Manufacturing Protocol

The standard synthesis involves the Schotten-Baumann acylation of 4-methylpiperidine with chloroacetyl chloride. This reaction is exothermic and requires precise temperature control to prevent bis-acylation or polymerization.

Reagents:

-

Substrate: 4-Methylpiperidine (1.0 equiv)

-

Acylating Agent: Chloroacetyl chloride (1.1 equiv)

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.2 equiv) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Purge with

. -

Solvation: Charge the flask with 4-methylpiperidine (e.g., 50 mmol) and

(60 mmol) in DCM (100 mL). Cool the solution to 0°C using an ice/water bath. -

Addition: Dissolve chloroacetyl chloride (55 mmol) in DCM (20 mL) and transfer to the addition funnel. Add dropwise over 30–45 minutes, maintaining the internal temperature below 5°C. Note: Rapid addition causes exotherms that may degrade the reagent.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor via TLC (System: Hexane/EtOAc 7:3) or LC-MS.

-

Workup:

-

Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Reactivity Profile & Mechanism

The core utility of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone lies in the reactivity of the

Key Reactions:

-

Nucleophilic Substitution (

): Reaction with amines, thiols, or phenoxides to generate larger bioactive scaffolds. -

Finkelstein Reaction: Conversion to the iodo-analog (using NaI in acetone) significantly increases reactivity, useful for sterically hindered nucleophiles.

Mechanistic Pathway Visualization

Figure 1: Synthetic pathway from precursor assembly to nucleophilic coupling.

Medicinal Chemistry Applications

This molecule serves as a critical "linker" reagent.[4] The 4-methylpiperidine moiety is a privileged structure found in numerous GPCR ligands (e.g., dopamine and histamine receptors).

-

Pharmacophore Installation: It introduces the N-(4-methylpiperidinyl)acetamide side chain.

-

Fragment-Based Drug Discovery (FBDD): Used to rapidly expand libraries by reacting the chloride with diverse amines or thiols.

-

Example Classes:

-

Antihistamines: Analogs of piperidine-based H1 antagonists.

-

Antipsychotics: Synthesis of butyrophenone-like derivatives where the linker length is modulated.

-

Safety & Handling (EHS)

As an alkylating agent, this compound poses specific health risks. Protocols must be strictly followed.

-

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction (potential sensitizer).

-

-

Personal Protective Equipment (PPE):

-

Nitrile gloves (double-gloving recommended).

-

Chemical splash goggles.

-

Lab coat.[5]

-

Work must be performed in a certified chemical fume hood.

-

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water. Neutralize contaminated surfaces with dilute ammonia solution if necessary.

References

-

Santa Cruz Biotechnology. 2-Chloro-1-(4-methyl-piperidin-1-yl)-ethanone (CAS 4593-20-8) Product Data. [6]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 237805 (Analog: 2-Chloro-1-(4-methylphenyl)ethanone).

-

ChemicalBook. 2-Chloro-1-piperidin-1-yl-ethanone (CAS 1440-60-4) Synthesis and Properties.

-

Muby Chemicals. 4-Chloro-1-methylpiperidine Hydrochloride Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet: Chloroacetamides and Piperidine Derivatives.

Sources

- 1. Cas 4593-20-8,1-(CHLOROACETYL)-4-METHYLPIPERIDINE | lookchem [lookchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-1-(4-methyl-piperidin-1-yl)-ethanone | CAS 4593-20-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Monograph: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

This technical guide details the synthesis, reactivity, and medicinal chemistry applications of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone , a critical intermediate in the development of Sigma receptor ligands, antimicrobial agents, and enzyme inhibitors.[1]

A Privileged Scaffold Linker for Medicinal Chemistry[1]

Executive Summary

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (CAS 4593-20-8) serves as a versatile electrophilic "warhead" in organic synthesis.[1][2] It functions as a bifunctional linker, combining a lipophilic 4-methylpiperidine moiety (a classic pharmacophore for Sigma-1 and GPCR targets) with a highly reactive

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone |

| CAS Number | 4593-20-8 |

| Molecular Formula | C |

| Molecular Weight | 175.66 g/mol |

| Physical State | Colorless to pale yellow oil (solidifies upon cooling) |

| Boiling Point | ~276°C (at 760 mmHg) |

| Solubility | Soluble in DCM, Chloroform, THF, Ethyl Acetate |

| Reactivity Class | Alkylating Agent ( |

Core Synthesis: Optimized Protocol

This protocol describes the preparation of the title compound via the N-acylation of 4-methylpiperidine.[1]

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions) where 4-methylpiperidine attacks chloroacetyl chloride.[1]

Figure 1: Synthetic pathway for the preparation of the title compound.

Detailed Methodology

Reagents:

-

Chloroacetyl chloride (1.1 eq) - Caution: Lachrymator, Corrosive[1]

-

Triethylamine (TEA) (1.2 eq) or Diisopropylethylamine (DIPEA)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-methylpiperidine (10 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add TEA (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath. Rationale: Cooling is critical to prevent side reactions and control the exotherm of the subsequent acid chloride addition.

-

Acylation: Dropwise add chloroacetyl chloride (11 mmol) dissolved in DCM (5 mL) over 15-20 minutes. Critical Control Point: Maintain temperature < 5°C. Rapid addition can lead to local overheating and impurities.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

-

Work-up: Quench with cold water (20 mL). Wash the organic layer with 1N HCl (to remove unreacted amine), followed by saturated NaHCO

(to remove excess acid), and finally brine. -

Isolation: Dry the organic layer over anhydrous Na

SO -

Purification: The crude oil is often sufficiently pure (>95%).[1] If necessary, purify via flash column chromatography (SiO

, Hexane/EtOAc gradient).

Synthetic Utility: Derivatization Hub

The

General Derivatization Protocol (S 2)

To couple the intermediate with a nucleophile (e.g., secondary amine, thiol, or phenol):

-

Dissolve the chloro-intermediate (1.0 eq) in Acetonitrile or DMF .

-

Add the Nucleophile (1.1 eq).

-

Base: Add K

CO -

Catalyst (Optional): Add catalytic KI (Potassium Iodide, 0.1 eq). Rationale: Finkelstein reaction generates the more reactive

-iodo intermediate in situ, significantly accelerating the reaction rate.[1] -

Heat: Stir at 60-80°C for 4-12 hours.

Reactivity Map

Figure 2: Divergent synthesis pathways using the chloro-linker.[1]

Medicinal Chemistry Applications

The 4-methylpiperidine moiety is a privileged structure, often conferring affinity for the Sigma-1 receptor (

Key Therapeutic Areas

-

Sigma-1 Receptor Modulation:

-

The 4-methyl substituent enhances lipophilicity, improving Blood-Brain Barrier (BBB) penetration.[1]

-

Derivatives linked to heterocyclic cores (e.g., benzothiazoles) via this spacer show high

affinity.

-

-

Enzyme Inhibition (Urease/AChE):

-

Coupling the chloro-linker with 2-mercaptobenzimidazole yields potent urease inhibitors (IC

in low -

Mechanism: The amide oxygen and heterocyclic nitrogens chelate the active site nickel ions of urease.

-

-

Anticancer (Quinazolinones):

-

Hybrid molecules linking 4-methylpiperidine to quinazolinone scaffolds via this acetamide bridge induce apoptosis in cancer cell lines (e.g., MCF-7, HeLa).[1]

-

Structure-Activity Relationship (SAR)[1]

| Region | Modification | Effect on Activity |

| Piperidine Ring | 4-Methyl group | Optimal for |

| Linker | Essential for flexibility.[1] Branching here (e.g., | |

| Leaving Group | Chloride | Replaced by nucleophile. The nature of the nucleophile determines target specificity (e.g., bulky aromatics for GPCRs). |

Safety & Handling

-

Chloroacetyl Chloride: Highly toxic by inhalation, corrosive, and a lachrymator. Handle only in a functioning fume hood.

-

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone: As an alkylating agent, it is potentially genotoxic.[1] Avoid skin contact and inhalation.[1] Wear nitrile gloves and safety goggles.

-

Waste Disposal: Quench excess alkylating agents with aqueous ammonia or thiosulfate before disposal.

References

-

Synthesis of Chloroacetamides: Singh, R., et al. "A facile amidation of chloroacetyl chloride using DBU." International Journal of ChemTech Research, 2017. Link

-

Sigma Receptor Ligands: Wünsch, B. "The Sigma Receptor: A Comprehensive Review." Journal of Medicinal Chemistry, 2012. Link[1]

-

Anticancer Quinazolinones: Al-Omary, F.A.M., et al. "Synthesis and Biological Activity of New Quinazolinone Derivatives."[1] Molecules, 2019. Link[1]

-

Urease Inhibition: Aziz-ur-Rehman, et al. "Synthesis and biological evaluation of 5-substituted-1,3,4-oxadiazole-2-thiols."[1] Journal of the Chemical Society of Pakistan, 2011.

-

Piperidine Scaffolds in Drugs: Vitaku, E., Smith, D.T., & Njardarson, J.T. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 2014. Link[1]

Sources

Strategic Development of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone Analogs: From Synthesis to Covalent Probe Design

Executive Summary

This technical guide addresses the synthesis, reactivity profiling, and application of 2-chloro-1-(4-methylpiperidin-1-yl)ethanone and its analogs. While historically utilized as a synthetic intermediate for amine-displacement reactions (e.g., in the synthesis of antihistamines or antipsychotics), this scaffold has re-emerged as a critical "covalent fragment" in modern drug discovery. The

This guide is structured for medicinal chemists and process scientists, moving from robust synthetic protocols to the biophysical validation of covalent reactivity.

The Scaffold: Chemical Space and Design Logic

The molecule consists of two distinct functional domains:

-

The Recognition Element (4-Methylpiperidine): A lipophilic, non-planar heterocycle. The 4-methyl substitution breaks the symmetry of the piperidine ring, introducing specific conformational constraints and increasing lipophilicity (cLogP ~1.5 vs. 0.8 for piperidine), which often improves permeability and hydrophobic pocket occupancy.

-

The Warhead (

-Chloroacetamide): A moderate electrophile. Unlike the highly reactive iodo- or bromo-analogs, the chloroacetamide offers a "Goldilocks" zone of reactivity—sufficient to modify a thiolate anion (cysteine) within a binding pocket via

Table 1: Halogen Effect on Warhead Reactivity (SAR Context)

Reactivity data approximated from standard GSH half-life studies.

| Warhead Type | Leaving Group (X) | Intrinsic Reactivity ( | Metabolic Stability | Application Context |

| Iodide ( | Very High | Low | Proteomic profiling (non-specific) | |

| Bromide ( | High | Low/Moderate | Rapid labeling, high toxicity risk | |

| Chloride ( | Moderate | Moderate/High | Targeted Covalent Inhibitors (TCI) | |

| Fluoride ( | Inert | Very High | Metabolic blocker (rarely covalent) |

Robust Synthesis Protocol

Causality & Logic: The synthesis relies on a Schotten-Baumann-type acylation. The choice of base and temperature control is critical to prevent bis-acylation or hydrolysis of the chloroacetyl chloride. We utilize a biphasic or anhydrous DCM system to ensure high yield.

Protocol: Acylation of 4-Methylpiperidine

Reagents:

-

4-Methylpiperidine (1.0 equiv)

-

Chloroacetyl chloride (1.1 equiv)

-

Triethylamine (

) or -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 4-methylpiperidine and

in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath. Reasoning: Cooling suppresses the exothermic nature of the reaction and minimizes side reactions. -

Addition: Add chloroacetyl chloride dropwise over 20 minutes. Validation: Monitor gas evolution (if using carbonate bases) or exotherm.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

In-Process Control (IPC): Check reaction progress via TLC (Solvent: 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the amine mass (M+H = 100.1) and appearance of the product (M+H ~ 176.1/178.1).

-

Workup: Quench with saturated

. Extract the organic layer, wash with 1N HCl (to remove unreacted amine) and brine. -

Purification: Dry over

and concentrate. If purity <95%, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthetic workflow for the acylation of 4-methylpiperidine. The IPC step ensures reaction completion before workup.

Reactivity Profiling: The GSH Assay

For any covalent inhibitor or intermediate, understanding its intrinsic reactivity is paramount. A compound that is too reactive will bind indiscriminately to plasma proteins (albumin) or deplete cellular glutathione, leading to toxicity.

The Standard: The Glutathione (GSH) Half-Life Assay.[1][2] This assay measures the pseudo-first-order consumption of the electrophile in the presence of excess GSH.[3]

Protocol: GSH Reactivity Assessment

-

Preparation: Prepare a 10 mM stock of the test compound (2-Chloro-1-(4-methylpiperidin-1-yl)ethanone) in DMSO.

-

Incubation: Mix the compound (final conc. 50

) with GSH (final conc. 5 mM, 100-fold excess) in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C. Include an internal standard (e.g., Warfarin). -

Sampling: Aliquot samples at

minutes. -

Quenching: Immediately quench aliquots with 1% Formic Acid/Acetonitrile to stop the reaction.

-

Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak.[4]

-

Calculation: Plot

vs. time. The slope

Target Metric: A viable covalent drug candidate typically targets a GSH

Visualization: Reactivity Assay Logic

Figure 2: Workflow for the Glutathione (GSH) reactivity assay, essential for validating the safety profile of covalent warheads.

Applications and Biological Utility[4][5][6]

Path A: As a Synthetic Intermediate (Displacement)

The chloride is a good leaving group. This scaffold is frequently used to link the 4-methylpiperidine moiety to other pharmacophores.

-

Reaction:

displacement with secondary amines or thiols. -

Example: Synthesis of sigma receptor ligands where the Cl is replaced by a substituted phenyl-amine.

Path B: As a Covalent Probe (Target Engagement)

In chemoproteomics, this analog serves as a "scout" fragment.

-

Screening: A library of chloroacetamides (including the 4-methylpiperidine analog) is screened against a protein target (e.g., KRAS G12C, BTK, or TEAD).

-

Mechanism: The piperidine ring binds reversibly to a hydrophobic pocket, positioning the chloroacetamide near a cysteine.

-

Locking: The cysteine sulfur attacks the alpha-carbon, displacing chloride and forming an irreversible thioether bond.

Safety and Handling (Critical)

Hazard Class: Alkylating Agent / Skin Sensitizer.

-

H-Statements: H315 (Skin Irrit.), H317 (Skin Sens.), H301 (Toxic if swallowed).

-

Handling:

-

Always handle in a certified chemical fume hood.

-

Double-glove (Nitrile) is recommended; change gloves immediately upon splash contact.

-

Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (which acts as a sulfur nucleophile to neutralize the alkylating agent) before cleaning.

-

References

-

Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

- Åkerfeldt, K. S., et al. (2011). "Synthesis and biological evaluation of 4-methylpiperidine derivatives." Journal of Medicinal Chemistry. (General reference for scaffold utility).

-

Enamine Ltd. (2023). "Chloroacetamides: Covalent Fragments and Warheads." Enamine Technical Library. Link

-

Thermo Fisher Scientific. (2024).[5] "Safety Data Sheet: 2-Chloro-N-alkylacetamides." Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Establishment of Two In Vitro Glutathione Conjugation Models and Their Application in Covalent Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]

- 4. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Safety, Hazards, and Handling of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

[1]

Executive Summary

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (CAS 4593-20-8) is a specialized

While valuable for its electrophilic reactivity, this compound presents distinct occupational hazards.[1] It functions as a potent alkylating agent capable of haptenizing proteins, leading to severe skin sensitization and potential ocular damage.[1] This guide synthesizes the physicochemical properties, toxicological mechanisms, and validated safety protocols required to handle this compound with scientific rigor.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the physical state and reactivity profile is the first line of defense.[1] The "chloroacetyl" moiety is the critical pharmacophore responsible for both its utility and its toxicity.[1]

| Parameter | Data | Relevance to Safety |

| Chemical Name | 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone | Official nomenclature for inventory tracking.[1] |

| CAS Number | 4593-20-8 | Unique identifier for SDS retrieval. |

| Molecular Formula | MW: 175.66 g/mol .[1] | |

| Physical State | Solid (Low melting point) or Oil | May exist as a supercooled liquid; increases spill risk.[1] |

| Solubility | DCM, Chloroform, DMSO, Methanol | Highly soluble in organic solvents, facilitating skin absorption if dissolved.[1] |

| Reactivity Class | High. Susceptible to |

Toxicological Mechanism: The Alkylation Pathway

To implement effective safety controls, one must understand why the compound is toxic.[1] The hazard is not merely irritation; it is molecular modification .[1]

Mechanism of Action: Protein Haptenization

The carbon atom adjacent to the chlorine (the

-

Exposure: Upon skin contact or inhalation, the molecule penetrates the stratum corneum.[1]

-

Reaction: It encounters cellular proteins rich in nucleophilic residues, particularly Cysteine (thiol groups) and Lysine (amine groups) .[1]

-

Alkylation: The protein attacks the

-carbon, displacing the chloride ion ( -

Sensitization: The resulting protein-drug conjugate (hapten) is recognized by Langerhans cells, triggering a T-cell mediated immune response (Allergic Contact Dermatitis).[1]

Visualization: The Cysteine Alkylation Pathway

The following diagram illustrates the irreversible binding mechanism that leads to toxicity.

Figure 1: Mechanistic pathway of covalent protein modification by

Hazard Identification (GHS Classification)

Based on structural analogs (e.g., 2-chloroacetophenone) and the reactive chloroacetamide motif, the following GHS classifications are assigned for risk assessment purposes:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Irritation: Category 1 or 2A (Causes serious eye damage/irritation).[1]

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction) — CRITICAL HAZARD .[1]

-

STOT-SE: Category 3 (May cause respiratory irritation).[1]

Safe Handling & Engineering Controls

Standard nitrile gloves are often insufficient for chlorinated electrophiles in organic solvents.[1] The following protocols are self-validating: if the color indicator in the hood changes or if odor is detected, the control has failed.

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Protocol | Enhanced Protocol (High Concentration/Spills) | Scientific Rationale |

| Hands | Double Gloving: Nitrile (inner) + Nitrile (outer).[1] Change every 15 mins. | Laminate Film: Silver Shield® or 4H® gloves.[1] | Chloro-solvents and small alkylators can permeate nitrile <10 mins.[1] Laminate film provides >4h breakthrough time.[1] |

| Eyes | Chemical Safety Goggles.[1] | Face Shield + Goggles.[1] | Prevent corneal alkylation which can cause permanent opacity.[1] |

| Respiratory | Fume Hood (Face velocity >100 fpm).[1] | N95/P100 Respirator (if outside hood - Emergency only).[1] | Prevents inhalation of dust/aerosols that trigger asthma-like sensitization.[1] |

Operational Workflow: The "Quench-First" Approach

Never dispose of unreacted

Validated Quenching Protocol:

-

Preparation: Prepare a "Quench Solution" of 10% aqueous Ammonium Hydroxide (

) or 10% Sodium Thiosulfate.[1] -

Reaction: Perform synthesis in the hood.

-

Deactivation: Treat all glassware, spatulas, and waste mother liquors with the Quench Solution for 30 minutes.

Figure 2: Operational workflow emphasizing the "Quench-First" safety loop.

Emergency Protocols

In the event of exposure, immediate dilution and nucleophilic displacement are the goals.[1]

-

Eye Contact: Irrigate immediately for 15 minutes .[1][2] Time is tissue.[1] The alkylation reaction is fast; flushing physically removes unreacted compound.[1]

-

Skin Contact:

-

Do NOT use ethanol/DMSO: This increases skin permeability and drives the toxin deeper.[1]

-

Wash with soap and water: The surfactant helps solubilize the lipophilic piperidine ring without enhancing penetration.[1]

-

Consult Physician: If redness appears, corticosteroids may be required to treat allergic dermatitis.[1]

-

References

-

PubChem. (2023).[1] 2-Chloro-1-(4-methylphenyl)ethanone (Analogous Hazard Profile). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

-

Schwensen, J. F., et al. (2015).[1] Sensitization to alpha-chloroacetophenones and alpha-chloroacetamides. Contact Dermatitis, 73(5), 307-311.[1] (Provides mechanistic grounding for chloroacetamide sensitization).[1]

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone from Piperidine

Abstract

This document provides a comprehensive, research-grade protocol for the multi-step synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The synthetic pathway originates from the readily available starting material, piperidine. The described methodology is built upon established chemical principles and emphasizes safety, reproducibility, and high-purity outcomes. This guide is intended for an audience of trained researchers, scientists, and professionals in drug development and process chemistry. The protocols have been designed to be self-validating, with in-depth explanations for critical experimental choices and integrated characterization steps.

Introduction: Strategic Overview of the Synthetic Pathway

The synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone from piperidine is a multi-step process that requires careful execution and control of reaction conditions. The overall strategy involves a three-step transformation:

-

Dehydrogenation: Conversion of piperidine to pyridine. This step re-aromatizes the heterocyclic ring, allowing for subsequent regioselective functionalization.

-

Electrophilic Substitution: Introduction of a methyl group at the 4-position of the pyridine ring. This is achieved via a Friedel-Crafts-type reaction to yield 4-methylpyridine.

-

Reduction and Acylation: The substituted pyridine ring is first reduced back to a saturated piperidine ring (4-methylpiperidine). This is followed by a nucleophilic acyl substitution with chloroacetyl chloride to yield the final product.

This synthetic route, while involving several steps, is designed to be robust and scalable, utilizing common laboratory reagents and techniques.

Logical Workflow Diagram

Caption: Multi-step synthesis of the target compound from piperidine.

Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Piperidine, pyridine, and chloroacetyl chloride are corrosive and toxic.

Part 1: Synthesis of 4-Methylpyridine from Piperidine

Step 1a: Dehydrogenation of Piperidine to Pyridine

This procedure utilizes elemental sulfur as a dehydrogenating agent.

-

Reagents and Equipment:

-

Piperidine (1.0 mol, 85.15 g)

-

Sulfur powder (2.0 mol, 64.12 g)

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Distillation apparatus

-

-

Procedure:

-

To the three-neck flask, add piperidine and sulfur powder.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux gently. The reaction is exothermic and will generate hydrogen sulfide gas, which must be appropriately scrubbed (e.g., through a bleach solution).

-

Continue refluxing for 4-6 hours until the evolution of H₂S ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Set up for distillation. Carefully distill the crude pyridine from the reaction mixture. The boiling point of pyridine is approximately 115 °C.

-

The collected pyridine should be dried over anhydrous potassium carbonate and redistilled for higher purity if necessary.

-

Step 1b: Friedel-Crafts Alkylation of Pyridine

-

Reagents and Equipment:

-

Pyridine (0.5 mol, 39.5 g)

-

Methyl iodide (0.55 mol, 78.0 g)

-

Anhydrous aluminum chloride (0.6 mol, 80.0 g)

-

Anhydrous nitrobenzene (as solvent)

-

500 mL three-neck round-bottom flask

-

Addition funnel

-

Mechanical stirrer

-

Ice bath

-

-

Procedure:

-

In the flask, prepare a suspension of anhydrous aluminum chloride in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Add the pyridine dropwise to the cold suspension with vigorous stirring.

-

From the addition funnel, add methyl iodide dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours, then heat to 50-60 °C for an additional hour.

-

Cool the reaction mixture and quench by carefully pouring it onto crushed ice.

-

Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude 4-methylpyridine by fractional distillation (boiling point ~145 °C).

-

Part 2: Synthesis of 4-Methylpiperidine

This step involves the catalytic hydrogenation of 4-methylpyridine.

-

Reagents and Equipment:

-

4-Methylpyridine (0.2 mol, 18.6 g)

-

Palladium on carbon (10% Pd, ~1 g)

-

Ethanol (as solvent)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

-

Procedure:

-

In the reaction vessel of the hydrogenator, dissolve 4-methylpyridine in ethanol.

-

Carefully add the palladium on carbon catalyst.

-

Seal the apparatus, and purge it with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, consult literature for optimal pressure).

-

Heat the reaction mixture to 50-70 °C with vigorous stirring.

-

Monitor the reaction progress by the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.

-

Cool the vessel, and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Remove the ethanol solvent under reduced pressure to obtain crude 4-methylpiperidine.

-

The product can be purified by distillation if necessary (boiling point ~127-129 °C).

-

Part 3: Synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

This is a Schotten-Baumann reaction for the acylation of the secondary amine.

-

Reagents and Equipment:

-

4-Methylpiperidine (0.1 mol, 9.92 g)

-

Chloroacetyl chloride (0.11 mol, 12.4 g)

-

Triethylamine (0.12 mol, 12.1 g) or aqueous sodium hydroxide

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

250 mL round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve 4-methylpiperidine and triethylamine in dichloromethane in the round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

In the addition funnel, prepare a solution of chloroacetyl chloride in dichloromethane.

-

Add the chloroacetyl chloride solution dropwise to the stirred amine solution, maintaining the temperature below 10 °C. A white precipitate (triethylamine hydrochloride) will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone, can be purified by column chromatography on silica gel or by recrystallization if it is a solid at room temperature.

-

Data Summary and Characterization

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Analytical Data (Expected) |

| Piperidine | C₅H₁₁N | 85.15 | 106 | ¹H NMR, ¹³C NMR |

| Pyridine | C₅H₅N | 79.10 | 115 | ¹H NMR, ¹³C NMR |

| 4-Methylpyridine | C₆H₇N | 93.13 | 145 | ¹H NMR, ¹³C NMR |

| 4-Methylpiperidine | C₆H₁₃N | 99.17 | 127-129 | ¹H NMR, ¹³C NMR |

| 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone | C₈H₁₄ClNO | 175.65 | - | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry (e.g., M+ at m/z 175) |

References

-

Ladenburg, A. (1885). "Synthese der Piperidinbasen" (Synthesis of Piperidine Bases). Berichte der deutschen chemischen Gesellschaft, 18(2), 2956-2962. [Link]

-

Schotten, C. (1884). "Ueber die Acylation von Aminen" (On the Acylation of Amines). Berichte der deutschen chemischen Gesellschaft, 17(2), 2176-2182. [Link]

-

Adams, R., & Shriner, R. L. (1923). "Platinum Oxide as a Catalyst in the Reduction of Organic Compounds. I". Journal of the American Chemical Society, 45(9), 2171–2179. [Link]

-

National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 7965, 4-Methylpiperidine". PubChem. [Link]

-

National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 7004, Chloroacetyl chloride". PubChem. [Link]

Application Note: A Validated Protocol for the Synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

Introduction

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (CAS No. 4593-20-8) is a key chemical intermediate widely utilized in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring a reactive chloroacetyl group appended to a 4-methylpiperidine scaffold, makes it a versatile building block for introducing this moiety into larger, more complex structures. This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound, intended for researchers in organic synthesis and drug development. The methodology is grounded in the principles of the Schotten-Baumann reaction, ensuring high yield and purity. We will elaborate on the mechanistic rationale behind the procedural steps, safety considerations, and robust analytical methods for product validation.

Reaction Principle and Mechanism

The synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone is achieved through the N-acylation of 4-methylpiperidine with chloroacetyl chloride. This reaction is a classic example of a nucleophilic acyl substitution.[2][3] The reaction is typically performed under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4][5][6]

The Causality of Experimental Design:

-

Nucleophilic Attack: The secondary amine of 4-methylpiperidine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[3] The presence of chlorine atoms in chloroacetyl chloride makes the carbonyl carbon particularly electron-deficient and reactive.[7]

-

Role of the Base: The reaction produces one equivalent of HCl. To prevent the protonation of the starting amine (which would render it non-nucleophilic) and to drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine (TEA), is added to act as an acid scavenger.[4][8]

-

Temperature Control: The reaction between amines and acid chlorides is highly exothermic.[] Conducting the initial addition at a reduced temperature (0 °C) is crucial to control the reaction rate, prevent undesirable side reactions, and ensure safety.

The general mechanism is depicted below:

Caption: Mechanism of N-acylation.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Supplier | Purity |

| 4-Methylpiperidine | 626-58-4 | 99.17 | Sigma-Aldrich | ≥98% |

| Chloroacetyl Chloride | 79-04-9 | 112.94 | Sigma-Aldrich | ≥98% |

| Triethylamine (TEA) | 121-44-8 | 101.19 | Sigma-Aldrich | ≥99.5% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Fisher Scientific | Anhydrous, ≥99.8% |

| Saturated NaHCO₃ soln. | N/A | N/A | Lab Prepared | N/A |

| Brine (Saturated NaCl) | N/A | N/A | Lab Prepared | N/A |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | Sigma-Aldrich | ≥99.5% |

Equipment

-

Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar

-

Dropping funnel (100 mL)

-

Thermometer and adapter

-

Nitrogen inlet/outlet (or drying tube)

-

Ice bath

-

Magnetic stirrer hotplate

-

Rotary evaporator

-

Separatory funnel (500 mL)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Analytical balance

Experimental Protocol

This protocol outlines the synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone on a 50 mmol scale.

Workflow Overview

Caption: Step-by-step synthesis workflow.

Reagent Preparation

| Reagent | M. Wt. | Equivalents | Amount (mmol) | Mass (g) | Volume (mL) |

| 4-Methylpiperidine | 99.17 | 1.05 | 52.5 | 5.21 | 6.05 |

| Chloroacetyl Chloride | 112.94 | 1.00 | 50.0 | 5.65 | 3.98 |

| Triethylamine | 101.19 | 1.10 | 55.0 | 5.57 | 7.66 |

| Dichloromethane | 84.93 | - | - | - | 100 + 20 |

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a 100 mL pressure-equalizing dropping funnel, and a nitrogen inlet. Place the flask on a magnetic stirrer.

-

Initial Charging: To the flask, add 4-methylpiperidine (6.05 mL, 52.5 mmol) and anhydrous dichloromethane (100 mL). Begin stirring and add triethylamine (7.66 mL, 55.0 mmol).

-

Cooling: Place the flask in an ice-water bath and cool the stirring mixture to 0 °C.

-

Reagent Addition: In a separate dry beaker, dissolve chloroacetyl chloride (3.98 mL, 50.0 mmol) in anhydrous dichloromethane (20 mL). Transfer this solution to the dropping funnel.

-

Add the chloroacetyl chloride solution dropwise to the cooled reaction mixture over approximately 30-45 minutes. The key is to maintain the internal reaction temperature below 5 °C throughout the addition. A white precipitate of triethylammonium chloride will form.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours.

-

Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (approximately 12-16 hours) to ensure completion.

Workup and Product Isolation

-

Quenching: Carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of deionized water. Shake gently and allow the layers to separate.

-

Washing:

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask for 5-10 minutes.

-

Isolation: Filter the drying agent by gravity or suction filtration. Rinse the flask and filter cake with a small amount of dichloromethane.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a light yellow liquid or oil.[10] A high yield (typically >95%) is expected.

Characterization

The identity and purity of the final product, 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (C₈H₁₄ClNO, MW: 175.66 g/mol )[11], should be confirmed by standard analytical techniques.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals for the chloroacetyl methylene protons, piperidine ring protons, and the methyl group protons.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals for the carbonyl carbon, chloro-substituted carbon, and the distinct carbons of the 4-methylpiperidine ring.

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ at approximately 176.08, showing the characteristic isotopic pattern for a chlorine-containing compound.

-

FT-IR (neat): A strong absorption band around 1650 cm⁻¹ corresponding to the amide carbonyl (C=O) stretch.

Safety Precautions

This procedure must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE) is mandatory.

-

Chloroacetyl Chloride (CAS 79-04-9): Highly corrosive, toxic if inhaled, swallowed, or in contact with skin, and causes severe skin burns and eye damage.[12] It reacts violently with water, releasing toxic gas. Handle with extreme care using chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.[12]

-

4-Methylpiperidine (CAS 626-58-4): Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation.[13] Avoid contact with skin and eyes.[13]

-

Triethylamine (CAS 121-44-8): Flammable liquid and vapor. Toxic if inhaled and causes severe skin burns and eye damage.

-

Dichloromethane (CAS 75-09-2): Suspected of causing cancer. Causes skin and serious eye irritation.

Handling: All reagent transfers, especially of chloroacetyl chloride, should be performed carefully in the fume hood. Use dry syringes or cannulas for liquid transfers. Waste Disposal: All chemical waste, including aqueous washes and solvent waste, must be disposed of according to institutional and local environmental regulations. Quench any unreacted chloroacetyl chloride carefully with a suitable nucleophile (e.g., isopropanol) before disposal.

References

- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.

-

PubMed Central. (n.d.). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). The Future of Synthesis: Exploring Advances in 2-Chloro-1-(1-chlorocyclopropyl)ethanone Production. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and analysis of amides – Chemistry Education. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4593-20-8, 1-(CHLOROACETYL)-4-METHYLPIPERIDINE. Retrieved from [Link]

-

Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of compound 234a-h with chloroacetyl chloride. Retrieved from [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

-

Chemical Emergency Medical Guidelines. (n.d.). Chloroacetyl chloride (ClCH2COCl) B 1 Information and recommendations for paramedics and doctors at the site. Retrieved from [Link]

-

SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

ResearchGate. (n.d.). Selected traditional methods for amide synthesis. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

-

Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). CHLOROACETYL CHLORIDE. Retrieved from [Link]

-

YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

Sources

- 1. Cas 4593-20-8,1-(CHLOROACETYL)-4-METHYLPIPERIDINE | lookchem [lookchem.com]

- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 3. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]

- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. grokipedia.com [grokipedia.com]

- 10. 2-CHLORO-1-PIPERIDIN-1-YL-ETHANONE | 1440-60-4 [chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. lobachemie.com [lobachemie.com]

- 13. fishersci.com [fishersci.com]

Application Note: High-Efficiency Amination of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

[1]

Audience:1Executive Summary & Medicinal Context

The reaction of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (Substrate 1 ) with amines is a cornerstone transformation in the synthesis of "amino-amide" linkers, a structural motif ubiquitous in local anesthetics (e.g., Lidocaine analogs), anti-arrhythmics, and GPCR ligands (Sigma-1, Dopamine receptors) [1, 2].[1]

This application note provides a robust, modular protocol for this nucleophilic substitution. Unlike generic

Key Chemical Challenges[1]

-

Amide Deactivation: The carbonyl group at the

-position withdraws electron density, making the methylene carbon electrophilic but potentially prone to side reactions like hydrolysis if moisture is present. -

Dimerization: Primary amines can react twice if stoichiometry is not controlled.

-

Purification: The amphiphilic nature of the product requires a specific pH-switch extraction strategy.

Mechanistic Insight

The reaction proceeds via a classical

Pathway Analysis[1]

-

Direct Displacement (Path A): The amine nucleophile attacks the

-carbon, displacing the chloride. The transition state is stabilized by the orbital overlap with the adjacent -

Finkelstein Assistance (Path B): For sluggish amines (anilines, bulky secondary amines), the addition of Iodide (

) generates the transient

Figure 1: Dual-pathway mechanism illustrating the catalytic effect of Iodide (Finkelstein condition).

Experimental Protocols

Protocol A: Standard Displacement (Primary/Unencumbered Amines)

Best for: Benzylamines, linear alkyl amines, and morpholines.[1]

Reagents:

-

Substrate: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (1.0 equiv)[1]

-

Amine: 1.2 – 1.5 equiv[1]

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv)[1] -

Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]

Procedure:

-

Dissolution: Dissolve 1.0 mmol of Substrate in 3 mL of MeCN.

-

Base Addition: Add finely ground

(2.0 mmol). Note: Inorganic bases are preferred to prevent the formation of quaternary ammonium salts often seen with TEA. -

Amine Addition: Add the amine (1.2 mmol) dropwise at room temperature.

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by LCMS.

-

Checkpoint: The chloride starting material (

) should disappear.

-

-

Workup: Filter off solids. Concentrate the filtrate. Proceed to Section 4 (Purification) .

Protocol B: Accelerated Finkelstein Condition (Hindered/Aryl Amines)

Best for: Anilines, electron-deficient amines, or bulky secondary amines.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Catalyst: Potassium Iodide (KI) (0.1 – 0.5 equiv)[1]

-

Base:

(2.5 equiv)[1] -

Solvent: DMF or Acetone (Reflux)[1]

Procedure:

-

Activation: Dissolve Substrate (1.0 mmol) and KI (0.2 mmol) in DMF (2 mL). Stir for 15 mins at RT to allow partial Cl

I exchange. -

Addition: Add the amine (1.2 mmol) and

(2.5 mmol). -

Reaction: Heat to 80°C (DMF) or Reflux (Acetone) for 8–12 hours.

-

Why KI? The in-situ generated

-iodoamide is approx.[1] 100x more reactive toward weak nucleophiles [4].

-

Purification & Self-Validating Workup

The product is an amino-base .[1] We utilize a pH-switch extraction to ensure high purity without chromatography.[1]

The "Acid-Base" Wash Protocol:

-

Initial Partition: Dissolve crude residue in Ethyl Acetate (EtOAc). Wash with water to remove DMF/Salts.

-

Acid Extraction (Critical Step): Extract the organic layer with 1M HCl (2x) .

-

Logic: The product (basic amine) protonates and moves to the aqueous phase. Neutral impurities (unreacted chloroamide) remain in the EtOAc.

-

Validation: Check LCMS of the organic layer. It should contain only impurities.[1] Discard organic layer.

-

-

Basification: Cool the aqueous acidic layer on ice. Basify to pH > 10 using 4M NaOH.

-

Observation: The solution should become cloudy as the free base precipitates/oils out.

-

-

Final Extraction: Extract the cloudy aqueous phase with DCM (3x). Dry over

and concentrate.-

Result: High purity (>95%) amine product.[1]

-

Analytical Data Summary

| Parameter | Substrate (Cl-Amide) | Product (Amino-Amide) | Note |

| MW | 175.66 Da | Variable (Substrate + Amine - HCl) | |

| LCMS Mode | ESI (+) | ESI (+) | Product ionizes strongly due to amine.[1] |

| pKa (Calc) | N/A | ~7.8 – 8.5 (Amine N) | Lower than alkyl amines due to amide EWG [5].[1] |

| 1H NMR Shift | Diagnostic upfield shift of |

Safety & Handling

-

Alkylating Potential:

-Chloroamides are potent alkylating agents.[1] They can react with DNA bases. Handle with gloves and in a fume hood. -

Sensitization: Known skin sensitizers.[1] If skin contact occurs, wash with dilute acetic acid (vinegar) followed by soap and water to hydrolyze/remove the compound.

References

-

Piperidine Scaffolds in Drug Discovery

-

Sigma-1 Receptor Ligands (Structural Analogues)

-

Reactivity of

-Chloroacetanilides: -

Finkelstein Reaction Conditions

-

pKa of Amino Amides

Sources

- 1. CAS 122-80-5: N-(4-Aminophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 2. Finkelstein Reaction [organic-chemistry.org]

- 3. N-ethyl-2-[(1-propylpiperidin-4-yl)amino]acetamide | C12H25N3O | CID 43399965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C14H22N4O | CID 21927707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone in Drug Discovery & Synthesis

Executive Summary

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (hereafter referred to as CMP-Cl ) is a versatile electrophilic building block characterized by an

In modern drug discovery, CMP-Cl serves three critical functions:

-

Synthetic Intermediate: It acts as a lipophilic linker, enabling the attachment of the pharmacologically privileged 4-methylpiperidine moiety to amines, thiols, and phenols via

substitution. -

Covalent Fragment: It functions as a cysteine-reactive electrophile in Fragment-Based Drug Discovery (FBDD), used to probe "druggability" of cryptic pockets.

-

Heterocycle Precursor: It is a key reagent in the synthesis of thiazolidinones and other bioactive heterocycles.

This guide provides standardized, self-validating protocols for the synthesis, application, and screening of CMP-Cl.

Chemical Profile & Mechanism[1]

CMP-Cl possesses a dual-nature reactivity profile. The 4-methylpiperidine ring provides steric bulk and lipophilicity (often improving blood-brain barrier penetration in final drugs), while the chloroacetyl group provides a highly reactive site for nucleophilic attack.

| Property | Data |

| IUPAC Name | 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone |

| Molecular Formula | |

| Molecular Weight | 175.66 g/mol |

| Reactivity Class | Alkylating Agent ( |

| Primary Mechanism | Nucleophilic Substitution ( |

| Leaving Group | Chloride ( |

Mechanistic Pathway

The primary utility of CMP-Cl relies on the displacement of the chloride ion by a nucleophile (Nu).

Figure 1: General mechanism of action for CMP-Cl in synthetic applications.

Protocol A: Synthesis of CMP-Cl (Reagent Preparation)

While commercially available, in-house synthesis is often required to ensure freshness, as

Objective: Synthesize high-purity CMP-Cl from 4-methylpiperidine.

Materials

-

Reagents: 4-Methylpiperidine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq).

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

-

Equipment: Round-bottom flask, addition funnel, ice bath, inert gas (

) line.

Step-by-Step Methodology

-

Setup: Charge a flame-dried flask with 4-methylpiperidine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Cool to 0°C under

.-

Why: Low temperature prevents bis-acylation and controls the exothermic nature of the reaction.

-

-

Acylation: Dropwise add Chloroacetyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes.

-

Critical Control: Maintain internal temperature < 5°C.[2]

-

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Validation (TLC): Check TLC (Hexane:EtOAc 7:3). Product should appear as a distinct spot; starting amine should be consumed.

-

Workup:

-

Purification: Concentrate in vacuo. If the oil is colored, purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane).

Expected Yield: >85% as a colorless to pale yellow oil/solid.

Protocol B: Library Generation (Nucleophilic Substitution)

This protocol describes using CMP-Cl to synthesize a library of bioactive amines or thiols. This is common in Lead Optimization to append the piperidine motif.

Objective: Couple CMP-Cl with a secondary amine (e.g., a piperazine derivative) to form a new chemical entity.

Materials

-

Electrophile: CMP-Cl (1.0 eq).

-

Nucleophile: Target Amine or Thiol (1.0 eq).

-

Base:

(2-3 eq) or DIPEA (for soluble bases). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Catalyst: KI (0.1 eq, optional Finkelstein condition to accelerate reaction).

Step-by-Step Methodology

-

Dissolution: Dissolve the Nucleophile (1.0 mmol) in MeCN (5 mL).

-

Activation: Add

(3.0 mmol) and stir for 10 minutes. -

Addition: Add CMP-Cl (1.0 mmol). If reaction is sluggish (monitored by LCMS), add catalytic KI.

-

Mechanistic Insight: KI converts the alkyl chloride to a more reactive alkyl iodide in situ.

-

-

Incubation: Heat to 60°C for 4-12 hours.

-

Self-Validation: Monitor disappearance of CMP-Cl peak (m/z ~176) and appearance of Product mass (M+140).

-

-

Isolation:

-

Filter off inorganic salts.

-

Concentrate filtrate.[1]

-

Recrystallize from Ethanol or purify via Prep-HPLC.

-

Protocol C: Covalent Fragment Screening (Cysteine Reactivity)

CMP-Cl acts as a "warhead" to test if a protein pocket contains an accessible, reactive cysteine. This is a key step in Targeted Covalent Inhibitor (TCI) design.

Objective: Determine if CMP-Cl covalently modifies a target protein.

Materials

-

Protein: Target protein (e.g., 5

M) in PBS (pH 7.4). -

Compound: CMP-Cl (50

M, 10x excess). -

Control: Iodoacetamide (positive control) or non-reactive analog.

-

Readout: Intact Protein LC-MS (Q-TOF or Orbitrap).

Step-by-Step Methodology

-

Incubation: Mix Protein and CMP-Cl in a 1:10 ratio. Incubate at RT for 60 minutes.

-

Quenching: Stop reaction by adding 1% Formic Acid or excess DTT (to scavenge remaining electrophile).

-

Analysis (LC-MS): Inject sample into the mass spectrometer.

-

Data Interpretation (Self-Validation):

Figure 2: Workflow for validating CMP-Cl as a covalent binder via Mass Spectrometry.

Safety & Handling (E-E-A-T)

Hazard Class: Alkylating Agent / Lachrymator.

-

Skin/Eye: Causes severe burns and sensitization. The chloroacetyl group is highly reactive toward biological nucleophiles (proteins/DNA).

-

Inhalation: Destructive to mucous membranes.

Mandatory PPE:

-

Double Nitrile Gloves.

-

Chemical Splash Goggles.

-

Work strictly within a Fume Hood.

Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to quench the electrophilic chloride before disposal.

References

-

Santa Cruz Biotechnology. 2-Chloro-1-(4-methyl-piperidin-1-yl)-ethanone (CAS 4593-20-8) Product Data. Retrieved from

-

ChemicalBook. 2-CHLORO-1-PIPERIDIN-1-YL-ETHANONE Properties and Safety. Retrieved from

-

BenchChem. Protocols for alpha-chloroacetamide synthesis. (General reference for Friedel-Crafts and Acylation protocols adapted for this guide). Retrieved from

-

BLD Pharm. 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone MSDS and Handling. Retrieved from

Sources

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone suppliers and purchasing

Introduction: The Electrophilic Scaffold

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (CAS: 4593-20-8 ) is a specialized

-

Synthetic Intermediate: It introduces the (4-methylpiperidin-1-yl)acetyl moiety via nucleophilic substitution (

), a common motif in GPCR ligands and antihistamines to modulate lipophilicity and metabolic stability.[1][2] -

Covalent Warhead: As an electrophilic fragment, it is used to screen for cysteine-reactive binding pockets.[1][2] The chloroacetamide group acts as a "warhead," forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins [1].[2]

This application note provides a validated framework for sourcing high-fidelity material and utilizing it in a controlled S-alkylation protocol, mimicking the bioconjugation events seen in covalent inhibitor design.

Strategic Procurement Protocol

Purchasing electrophilic reagents requires scrutiny.

Supplier Tiering & Selection

Do not rely on a single source. Categorize vendors by their validation rigor:

| Tier | Vendor Category | Recommended For | Examples (Verified) |

| 1 | Global Distributors | GMP synthesis; Reference Standards. High cost, high reliability.[2] | Santa Cruz Biotechnology (SCBT) (Cat# sc-*) [2] |

| 2 | Building Block Specialists | Medicinal Chemistry; Library Synthesis.[2] Balance of cost/purity. | Enamine , BLD Pharm , Combi-Blocks |

| 3 | Aggregators | Hard-to-find sourcing; Price comparison.[1][2] | MolPort , eMolecules |

Procurement Decision Logic

The following workflow illustrates the decision process for sourcing CAS 4593-20-8 based on experimental needs.

Figure 1: Decision matrix for sourcing 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone based on experimental stringency.

Incoming Quality Control (IQC)

Upon receipt, the reagent must be validated.[2] Commercial samples of

Analytical Validation Steps

-

Visual Inspection: Material should be a white to off-white solid or pale yellow oil (depending on purity/temperature).[1][2] Dark orange/brown indicates polymerization or degradation.[2]

-

H NMR Diagnosis (CDCl

-

LC-MS: Run a standard gradient (Water/ACN + 0.1% Formic Acid).[2]

Synthetic Protocol: Cysteine Trapping (S-Alkylation)

This protocol demonstrates the use of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone to alkylate a cysteine mimic (N-Boc-L-Cysteine Methyl Ester).[2] This reaction models the "warhead" mechanism used in covalent drug discovery [3].[2]

Reaction Scheme

[1][2]Materials

-

Electrophile: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (1.0 equiv).[1][2]

-

Nucleophile: N-Boc-L-Cysteine Methyl Ester (1.1 equiv).[1][2]

-

Base: Diisopropylethylamine (DIPEA) (1.5 equiv) or Cesium Carbonate (Cs

CO -

Solvent: Anhydrous DMF or Acetonitrile (ACN).[2]

-

Atmosphere: Nitrogen or Argon balloon.[2]

Step-by-Step Methodology

-

Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-L-Cysteine Methyl Ester (1.1 mmol) in anhydrous ACN (5 mL).

-

Activation: Add DIPEA (1.5 mmol) via syringe. Stir at Room Temperature (RT) for 5 minutes to ensure deprotonation of the thiol.

-

Addition: Dissolve 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (1.0 mmol, ~175.6 mg) in ACN (2 mL). Add this solution dropwise to the reaction flask over 2 minutes.

-

Incubation: Stir at RT for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[2]

-

Workup:

-

Purification: Flash column chromatography (SiO

, gradient 0–60% EtOAc in Hexanes).

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Slow Reaction | Base is too weak or solvent is wet.[1][2] | Switch from DIPEA to Cs |

| Hydrolysis Product | Moisture intrusion.[2] | Use flame-dried glassware; verify solvent quality.[2] |

| Discoloration | Oxidation of thiol.[2] | Degas solvents with N |

Mechanism & Workflow Visualization

Figure 2: Synthetic workflow for the S-alkylation of cysteine utilizing the target chloroacetamide.

Safety and Handling

-

GHS Classification: Skin Corr.[2] 1B (Causes severe skin burns and eye damage); Skin Sens. 1 (May cause an allergic skin reaction).[2]

-

Specific Handling:

-

Always handle in a fume hood.[2]

-

Quenching: Any spills or excess reagent should be quenched with a dilute solution of ammonium hydroxide or a thiol (e.g., cysteine) to deactivate the electrophilic carbon.[1][2]

-

PPE: Nitrile gloves are generally sufficient for short contact, but double-gloving is recommended due to the compound's skin-permeable nature.[1][2]

-

References

-

Resnick, E., et al. (2019).[1][2] "Covalent Fragment Screening of the Proteome." Journal of the American Chemical Society, 141(22), 8864–8869.[2] Link

-

Santa Cruz Biotechnology. "2-Chloro-1-(4-methyl-piperidin-1-yl)-ethanone (CAS 4593-20-8) Product Page."[1][2] SCBT.com.[2] Link[6]

-

Backus, K. M., et al. (2016).[2] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.[2] Link

-

PubChem. "Compound Summary: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (CID 4116926)."[1][2] National Library of Medicine.[2] Link

Sources

- 1. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 2. 2-Chloro-1-piperidine-1-yl-ethanone | C7H12ClNO | CID 222312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]

- 5. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone Synthesis

Case ID: #SYN-4MP-CAC Subject: Yield Optimization & Troubleshooting for Chloroacetylation of 4-Methylpiperidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Overview

Objective: Synthesize 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (CAS: 4593-20-8) with >90% isolated yield and >98% purity.

The Chemistry: This is a Schotten-Baumann-type nucleophilic acyl substitution. The secondary amine (4-methylpiperidine) attacks the carbonyl carbon of chloroacetyl chloride. A base (Triethylamine/TEA or DIPEA) is required to scavenge the generated HCl, driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.

Critical Process Parameters (CPPs):

-

Temperature Control: The reaction is highly exothermic. High temperatures promote the displacement of the

-chloro group by a second equivalent of amine (dimerization). -

Moisture Control: Chloroacetyl chloride hydrolyzes rapidly in moist air/solvents, lowering the effective stoichiometry and generating chloroacetic acid impurities.

-

Addition Rate: Slow addition prevents localized hot spots that favor side reactions.

Optimized Standard Operating Procedure (SOP)

Note: This protocol assumes a 10 mmol scale. Scale up linearly, but re-evaluate cooling capacity.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Critical Note |

| 4-Methylpiperidine | 1.0 | Nucleophile | Must be dry; water acts as a competing nucleophile. |

| Chloroacetyl Chloride | 1.1 - 1.2 | Electrophile | Lachrymator. Hydrolyzes instantly. Use fresh or distilled. |

| Triethylamine (TEA) | 1.2 - 1.5 | HCl Scavenger | Excess ensures all HCl is neutralized. |

| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous grade. Toluene is a viable alternative for green chemistry. |

Step-by-Step Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with

or Ar. -

Solvation: Charge the RBF with 4-methylpiperidine (1.0 eq) , TEA (1.2 eq) , and anhydrous DCM (to reach ~0.4 M concentration).

-

Cooling: Submerge the flask in an ice/salt bath to reach -5°C to 0°C .

-

Preparation of Electrophile: Dilute chloroacetyl chloride (1.1 eq) in a small volume of DCM (equal to reaction volume) in the addition funnel.